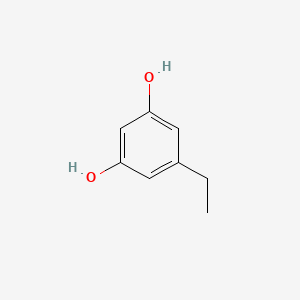

5-ethyl-1,3-benzenediol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-2-6-3-7(9)5-8(10)4-6/h3-5,9-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFGJICDOLGZQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510118 | |

| Record name | 5-Ethylbenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4299-72-3 | |

| Record name | 5-Ethylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4299-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethylbenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Ethyl-1,3-Benzenediol

Introduction

5-Ethyl-1,3-benzenediol, also known as 5-ethylresorcinol, is an aromatic organic compound with significant potential in various scientific and industrial fields, particularly in drug development and as a precursor in the synthesis of more complex molecules.[1][2] Its unique structural features, comprising a dihydroxybenzene ring with an ethyl substituent, impart a specific set of physicochemical properties that dictate its behavior and applicability.[1] This technical guide provides a comprehensive exploration of these properties, offering both established data and the experimental methodologies required for their determination. The content herein is curated for researchers, scientists, and professionals in drug development seeking a thorough understanding of this compound.

Chemical Identity and Structure

This compound is a derivative of resorcinol, which is benzene-1,3-diol.[1] The presence of the ethyl group at the 5-position influences its electronic and steric characteristics, distinguishing it from its parent compound.

-

CAS Number: 4299-72-3[1]

-

Synonyms: 5-Ethylresorcinol, 5-Ethylresorcin, Homoorcinol, 5-Ethylbenzene-1,3-diol[1]

The structural representation of this compound is crucial for understanding its chemical reactivity and intermolecular interactions.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug design.

Quantitative Physicochemical Data

| Property | Value | Source |

| Melting Point | 98-99 °C | [3] |

| Boiling Point | 122 °C at 0.1 Torr | [3][4] |

| Density | 1.159 ± 0.06 g/cm³ (Predicted) | [3][4] |

| pKa | 9.55 ± 0.10 (Predicted) | [4] |

| logP | 1.66020 |

Experimental Determination of Physicochemical Properties

The following section details the standard experimental protocols for determining the key physicochemical properties of this compound. The causality behind these experimental choices is explained to provide a deeper understanding of the validation process.

The melting point is a critical indicator of a compound's purity.[5] For a crystalline solid like this compound, a sharp melting range is indicative of high purity.[5]

Protocol: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[6][7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a similar device with a heated metal block.[5][6]

-

Heating Rate: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is the end of the melting range.[6]

Causality: A slow heating rate near the melting point is crucial for ensuring that the temperature of the heating block and the sample are in equilibrium, leading to an accurate determination.[8] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[5]

Sources

- 1. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. scielo.br [scielo.br]

- 3. ijermt.org [ijermt.org]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-ethyl-1,3-benzenediol

Introduction

5-ethyl-1,3-benzenediol, also known as 5-ethylresorcinol, is a substituted phenol of significant interest in organic synthesis and materials science.[1] Its molecular structure, featuring a resorcinol core with an ethyl substituent, imparts specific chemical properties that make it a valuable precursor for polymers, resins, and specialized pharmaceutical intermediates.[1] Accurate and unambiguous structural confirmation is paramount for any research or development application. Spectroscopic analysis provides the definitive fingerprint for molecular structure elucidation.

This technical guide offers a comprehensive overview of the key spectroscopic data for this compound (CAS No: 4299-72-3).[2] While a complete, unified experimental dataset is not available across public databases, this document consolidates known physical properties with high-fidelity predicted data derived from established spectroscopic principles. The analysis herein serves as an authoritative reference for researchers, quality control analysts, and drug development professionals for the identification and characterization of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output.

Molecular Identity and Structure

A foundational understanding begins with the molecule's basic chemical properties and structure. The strategic placement of the two hydroxyl groups and the ethyl group on the benzene ring dictates the entire spectroscopic profile.

| Identifier | Value | Source |

| Compound Name | This compound | - |

| Synonyms | 5-Ethylresorcinol | [1] |

| CAS Number | 4299-72-3 | [2] |

| Molecular Formula | C₈H₁₀O₂ | [2] |

| Molecular Weight | 138.16 g/mol | [2] |

| Monoisotopic Mass | 138.0681 Da | [2] |

graph "molecule" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Atom nodes C1 [label="C", pos="0,1.2!"]; C2 [label="C", pos="-1.04,0.6!"]; C3 [label="C", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"]; O1 [label="O", pos="2.08,1.2!"]; H_O1 [label="H", pos="2.6,1.5!"]; O2 [label="O", pos="-2.08,-1.2!"]; H_O2 [label="H", pos="-2.6,-1.5!"]; C_ethyl1 [label="CH₂", pos="0,-2.4!"]; C_ethyl2 [label="CH₃", pos="0,-3.6!"]; H2 [label="H", pos="-1.87,1.07!"]; H4 [label="H", pos="1.87,-1.07!"]; H6 [label="H", pos="1.87,1.07!"]; // Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Substituent bonds C1 -- C6; C3 -- O2; O2 -- H_O2; C5 -- O1; O1 -- H_O1; C4 -- C_ethyl1; C_ethyl1 -- C_ethyl2; // Aromatic hydrogens C2 -- H2; C6 -- H4; // C6 -- H6; // C6 is attached to C5

}

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The symmetry of this compound simplifies the spectrum, making assignments relatively straightforward.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum is predicted to show four distinct signals corresponding to the ethyl group protons and the aromatic protons. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can solubilize the compound and its exchangeable phenolic protons (-OH) will be visible as a distinct signal.

Table 2: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₃ (Ethyl) | ~ 1.10 | Triplet (t) | 3H | ~ 7.6 |

| -CH₂- (Ethyl) | ~ 2.40 | Quartet (q) | 2H | ~ 7.6 |

| Ar-H (H2, H6) | ~ 6.10 | Singlet (s) or narrow doublet | 2H | - |

| Ar-H (H4) | ~ 6.15 | Singlet (s) or narrow triplet | 1H | - |

| Ar-OH | ~ 9.10 | Singlet (s), broad | 2H | - |

Expertise & Interpretation:

-

Ethyl Group: The ethyl group presents a classic triplet-quartet pattern. The methyl protons (-CH₃) are split into a triplet by the two adjacent methylene protons. Conversely, the methylene protons (-CH₂-) are split into a quartet by the three methyl protons. The predicted upfield shifts (~1.10 and ~2.40 ppm) are characteristic of an alkyl group attached to an aromatic ring.

-

Aromatic Protons: Due to the molecule's symmetry, the protons at positions 2 and 6 are chemically equivalent. They are predicted to appear as a single resonance. The proton at position 4 is unique. The meta-coupling between these protons is typically very small (<3 Hz) and may not be resolved, leading to signals that appear as sharp singlets.

-

Hydroxyl Protons: The two phenolic hydroxyl protons are equivalent and are expected to appear as a broad singlet at a downfield chemical shift (~9.10 ppm). This downfield position is indicative of acidic protons involved in hydrogen bonding with the DMSO solvent.

Caption: Primary fragmentation pathway of this compound in EI-MS.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds.

-

Sample Preparation: a. Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

Instrumental Setup: a. Gas Chromatograph (GC): i. Use a standard non-polar capillary column (e.g., DB-5ms). ii. Set a suitable temperature program, for example: initial temperature of 80°C, hold for 1 minute, then ramp to 250°C at 15°C/min. iii. Inject 1 µL of the sample solution into the GC inlet. b. Mass Spectrometer (MS): i. Use Electron Ionization (EI) at a standard energy of 70 eV. ii. Set the mass analyzer to scan a range of m/z 40-400.

-

Data Analysis: a. Extract the mass spectrum from the chromatographic peak corresponding to this compound. b. Identify the molecular ion peak and compare the fragmentation pattern with the predicted data in Table 5.

Conclusion

The structural identity of this compound is unequivocally established through a multi-technique spectroscopic approach. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key phenolic and alkyl functional groups, and mass spectrometry verifies the molecular weight and reveals a characteristic fragmentation pattern dominated by a stable benzylic cation. The collective data presented in this guide provide a robust and reliable spectroscopic fingerprint, serving as an essential reference for scientists and researchers engaged in the synthesis, quality control, and application of this versatile chemical compound.

References

-

PubChem, National Center for Biotechnology Information. 4-Ethylresorcinol. Available at: [Link]

-

PubChem, National Center for Biotechnology Information. 5-Ethylbenzene-1,3-diol. Available at: [Link]

-

NIST Chemistry WebBook. 1,3-Benzenediol, 4-ethyl-. Available at: [Link]

-

Chemistry LibreTexts. Table of Characteristic IR Absorptions. Available at: [Link]

-

University of Calgary. Fragmentation Processes. Available at: [Link]

-

AIST. Spectral Database for Organic Compounds (SDBS). Available at: [Link]

-

Doc Brown's Chemistry. C8H10 mass spectrum of ethylbenzene fragmentation pattern. Available at: [Link]

-

ResearchGate. (A) General structure of alkylresorcinol and (B) the characteristic.... Available at: [Link]

-

ACS Publications. 5-n-Alkylresorcinol Profiles in Different Cultivars.... Available at: [Link]

-

ScienceDirect. Analysis of Alkylresorcinol Homologues in Wheat Flour by GC-MS and LC-MS/MS. Available at: [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

NIH National Library of Medicine. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation.... Available at: [Link]

-

Toxin and Toxin Target Database (T3DB). 1,3-Benzenediol. Available at: [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. Available at: [Link]

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link]

-

Thieme Chemistry. 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

-

DergiPark. Isolation and Characterization of Cholest-5-en-3-ol Compound.... Available at: [Link]

-

Doc Brown's Chemistry. C8H10 mass spectrum of ethylbenzene. Available at: [Link]

Sources

The Solubility Profile of 5-Ethyl-1,3-Benzenediol: A Technical Guide for Pharmaceutical and Chemical Research

This in-depth technical guide provides a comprehensive overview of the solubility of 5-ethyl-1,3-benzenediol (also known as 5-ethylresorcinol) in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, presents available data, and offers a detailed protocol for experimental determination.

Introduction to this compound: A Molecule of Growing Interest

This compound is a phenolic compound belonging to the resorcinol family, characterized by a benzene ring with two hydroxyl groups at positions 1 and 3, and an ethyl group at position 5.[1] Its molecular formula is C₈H₁₀O₂ with a molecular weight of 138.16 g/mol .[1] This compound is gaining significant attention in various fields, including pharmaceuticals and cosmetics, due to its potential as a tyrosinase inhibitor, antioxidant, and antimicrobial agent.[1] Understanding its solubility is a critical first step in formulation development, enabling its effective use in novel therapeutic and cosmetic products.

The solubility of an active pharmaceutical ingredient (API) is a crucial physicochemical property that influences its bioavailability, processability, and formulation design. A thorough understanding of the solubility of this compound in a range of solvents is therefore essential for chemists and formulation scientists.

Theoretical Framework: The Science of Dissolution for a Phenolic Compound

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process governed by the principle "like dissolves like." This adage is rooted in the intermolecular forces between the solute (this compound) and the solvent molecules. The dissolution process involves overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions to form new solute-solvent interactions.

For this compound, the key molecular features influencing its solubility are:

-

The Polar Resorcinol Moiety: The two hydroxyl (-OH) groups on the benzene ring are capable of forming strong hydrogen bonds, both as hydrogen bond donors (from the H of the -OH) and acceptors (from the lone pairs on the O). This makes the molecule inherently polar.

-

The Nonpolar Ethyl Group: The ethyl (-CH₂CH₃) group is a nonpolar, hydrophobic alkyl chain.

The interplay between this polar head and nonpolar tail gives this compound an amphipathic character, similar to other alkylresorcinols.[1] The solubility in a given solvent will depend on the solvent's ability to interact favorably with both of these structural features.

The Role of Solvent Polarity

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to interact favorably with the hydroxyl groups of this compound. However, the presence of the nonpolar ethyl group can limit solubility in highly polar solvents like water.

-

Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide (DMSO), ethyl acetate): These solvents have dipole moments and can act as hydrogen bond acceptors but not donors. They can interact with the hydroxyl groups of the solute. Their moderate polarity may also accommodate the ethyl group better than highly polar protic solvents.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weak van der Waals forces. They are expected to be poor solvents for this compound due to their inability to form strong interactions with the polar resorcinol moiety.

Temperature Dependence of Solubility

The solubility of most solid compounds in liquid solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solute. According to the van't Hoff equation, an increase in temperature will shift the equilibrium towards the dissolved state for an endothermic process. This is a critical consideration for processes like crystallization and formulation preparation.

Solubility Profile of this compound

Qualitative Solubility of this compound

| Solvent Class | Solvent | Reported Solubility | Reference |

| Polar Aprotic | Acetone | Slightly Soluble | [2] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [2] |

| Polar Protic | Methanol | Slightly Soluble | [2] |

| Polar Protic | Water | Limited Solubility | [1] |

Comparative Solubility of Structurally Related Compounds

To provide a basis for estimation, the table below presents solubility data for resorcinol (the parent compound) and 4-ethylresorcinol (an isomer). It is crucial to note that these values are for comparative purposes only and the actual solubility of this compound may differ.

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Resorcinol | Water | 20 | 110 | |

| Resorcinol | Ethanol | Room Temperature | Freely Soluble | |

| Resorcinol | Diethyl Ether | Room Temperature | Freely Soluble | |

| Resorcinol | Chloroform | Room Temperature | Insoluble | |

| 4-Ethylresorcinol | Methanol | Not Specified | Soluble | [3] |

| 4-Ethylresorcinol | Ethanol | Not Specified | Soluble | [3] |

The higher solubility of resorcinol in polar protic solvents is expected due to the dominance of the two hydroxyl groups. The introduction of the ethyl group in this compound increases its lipophilicity, which likely decreases its solubility in water but may enhance it in less polar organic solvents compared to resorcinol.

Experimental Protocol for Solubility Determination

Given the scarcity of quantitative data, an experimental approach is necessary to determine the precise solubility of this compound in solvents of interest. The following is a detailed, self-validating protocol based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume (e.g., 5.0 mL) of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time to ensure equilibrium is reached. A period of 48 to 72 hours is generally recommended. Preliminary studies can be conducted to determine the minimum time required to reach equilibrium by taking samples at different time points (e.g., 24, 48, 72 hours) and analyzing the concentration. Equilibrium is reached when the concentration no longer changes over time.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

Calculate the solubility by taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

-

Causality Behind Experimental Choices

-

Isothermal Shake-Flask Method: This method is the gold standard for solubility determination as it allows for the system to reach thermodynamic equilibrium, providing accurate and reproducible results.

-

Use of Excess Solute: This ensures that the solvent is fully saturated with the solute, which is the definition of solubility at a given temperature.

-

Thermostatic Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for accurate measurements.

-

Filtration: This step is essential to separate the dissolved solute from any undissolved solid particles, which would otherwise lead to an overestimation of the solubility.

-

Validated Analytical Method: The use of a validated HPLC or UV-Vis method ensures that the quantification of the dissolved solute is accurate, precise, and reliable.

Conclusion

While quantitative solubility data for this compound in common organic solvents is currently limited in the public domain, this technical guide provides a robust framework for researchers and formulation scientists. By understanding the underlying principles of solubility for this phenolic compound and employing the detailed experimental protocol provided, laboratories can generate the necessary data to advance their research and development efforts. The amphipathic nature of this compound suggests a nuanced solubility profile that warrants careful experimental investigation to unlock its full potential in various applications.

References

Sources

CAS number 4299-72-3 chemical information and safety data

An In-depth Technical Guide to 5-Ethylresorcinol (CAS 4299-72-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 5-Ethylresorcinol

5-Ethylresorcinol, identified by the CAS number 4299-72-3, is a substituted phenol that has garnered significant interest across various scientific and industrial domains. As a derivative of resorcinol, a well-established chemical scaffold, 5-ethylresorcinol presents a unique combination of physicochemical properties and biological activities. This guide provides a comprehensive technical overview of 5-ethylresorcinol, from its fundamental chemical identity to its applications and critical safety considerations, tailored for professionals in research and development.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's identity and properties is the cornerstone of its effective and safe utilization in research and development.

Nomenclature and Structural Information

5-Ethylresorcinol is systematically known as 5-ethylbenzene-1,3-diol. It belongs to the class of resorcinols, which are dihydroxybenzenes. The presence of an ethyl group at the 5-position of the resorcinol ring is a key structural feature that influences its properties.[1]

| Identifier | Value |

| CAS Number | 4299-72-3 |

| IUPAC Name | 5-ethylbenzene-1,3-diol |

| Synonyms | 5-Ethylresorcin, Homoorcinol, 5-Ethyl-1,3-benzenediol |

| Molecular Formula | C₈H₁₀O₂ |

| Molecular Weight | 138.16 g/mol [2] |

| SMILES | CCC1=CC(O)=CC(O)=C1 |

| InChI Key | MSFGJICDOLGZQK-UHFFFAOYSA-N |

Physicochemical Data

The physical and chemical properties of 5-ethylresorcinol dictate its behavior in various systems and are crucial for experimental design, formulation development, and safety assessments.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 98-99 °C | [2][3] |

| Boiling Point | ~264.91 °C (estimated) | [4] |

| Water Solubility | Limited, ~5.52 g/L (estimated) | [4] |

| logP (Octanol-Water Partition Coefficient) | ~2.07 (estimated) | [4] |

Synthesis and Manufacturing Landscape

While detailed, proprietary synthesis routes are often not publicly disclosed, general synthetic strategies for alkylresorcinols can be inferred from the chemical literature. One cited production pathway for this compound involves isobutyl alcohol, which is a byproduct of petroleum refining.[2] The synthesis of such compounds typically involves electrophilic substitution reactions on the resorcinol ring or the construction of the substituted benzene ring from acyclic precursors. For researchers requiring this compound, it is commercially available from various chemical suppliers.

Applications in Science and Industry

The unique properties of 5-ethylresorcinol have led to its application in several fields, from consumer products to industrial manufacturing.

Cosmetics and Personal Care

A significant application of 5-ethylresorcinol is in the cosmetics and personal care industry, where it is utilized for its antioxidant and antimicrobial properties.[1] It is often incorporated into formulations as a skin-lightening agent and a preservative.[1] Its mechanism of action as a skin-lightening agent is believed to be related to the inhibition of tyrosinase, a key enzyme in melanin synthesis.

Polymer Chemistry and Material Science

In the realm of material science, this compound serves as a valuable monomer and reactant. It is used in the synthesis of resorcinol-formaldehyde resins and dihydroxyphthalic acids.[1][5] Furthermore, it is a component in the production of polycarbonate-polyester blends.[1][5]

Pharmaceutical and Drug Development Research

The biological activity of 5-ethylresorcinol has also attracted attention in pharmaceutical research. It has been investigated for its potential to inhibit certain enzymes, suggesting its utility as a scaffold for the development of new therapeutic agents.[1]

Experimental Workflow: Investigating Enzyme Inhibition

For researchers exploring the therapeutic potential of 5-ethylresorcinol, a primary step is to characterize its enzyme inhibitory activity.

References

A Technical Guide to the Biological Activity of 5-Ethylresorcinol and its Derivatives

Abstract

5-Alkylresorcinols, a class of phenolic lipids found in various plants and bacteria, have garnered significant scientific interest for their diverse biological activities.[1] Among these, 5-ethylresorcinol and its synthetic derivatives have emerged as promising candidates for applications in dermatology, drug development, and food science. This technical guide provides an in-depth exploration of the primary biological activities of 5-ethylresorcinol, including its potent tyrosinase inhibitory, antioxidant, and antimicrobial properties. We will dissect the underlying mechanisms of action, present comparative efficacy data, and provide validated, step-by-step experimental protocols for researchers to assess these activities in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of 5-ethylresorcinol's therapeutic and commercial potential.

Introduction: The Resorcinol Scaffold in Bioactive Compound Design

Resorcinol (1,3-dihydroxybenzene) and its derivatives represent a privileged scaffold in medicinal chemistry and cosmetic science. The unique positioning of the two hydroxyl groups on the benzene ring confers potent biological properties, most notably the ability to interact with enzyme active sites and scavenge free radicals.[2][3] While naturally occurring 5-alkylresorcinols with long alkyl chains (e.g., C15 to C23) are known for their presence in whole grains like rye and wheat[4][5], shorter-chain derivatives such as 5-ethylresorcinol are often synthesized for targeted applications.

The addition of an alkyl group at the 5-position modulates the compound's lipophilicity, which is a critical parameter influencing its ability to penetrate biological membranes and interact with molecular targets. This guide focuses specifically on 5-ethylresorcinol, a compound that strikes a balance between the inherent bioactivity of the resorcinol moiety and the pharmacokinetic advantages conferred by a short alkyl chain. We will explore its primary activities and the methodologies used to validate them.

Tyrosinase Inhibition and Hyperpigmentation Control

One of the most well-documented and commercially relevant activities of 5-ethylresorcinol is its potent inhibition of tyrosinase, the key enzyme in melanin biosynthesis.[6][7] Overproduction of melanin can lead to hyperpigmentary disorders such as melasma and age spots.[8][9] Tyrosinase inhibitors are therefore highly sought after as skin-lightening and tone-evening agents in dermatology and cosmetics.[10][11]

Mechanism of Action

Tyrosinase is a copper-containing enzyme that catalyzes the first two rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[8][11] 5-Ethylresorcinol is understood to act as a suicide inactivator of tyrosinase.[6] The proposed mechanism involves the resorcinol moiety binding to the dicopper center in the enzyme's active site, mimicking a monophenol substrate. This interaction leads to an irreversible inactivation of the enzyme, effectively halting the melanin production cascade.[6][12]

Furthermore, studies have shown that 4-ethylresorcinol can also downregulate the expression of tyrosinase-related protein 2 (TRP-2), another key enzyme involved in the later stages of melanin synthesis.[7] This multi-target action enhances its overall efficacy in reducing pigmentation.

Caption: Mechanism of tyrosinase inhibition by 5-ethylresorcinol in the melanogenesis pathway.

Comparative Efficacy Data

The inhibitory potency of resorcinol derivatives against tyrosinase is often compared using the half-maximal inhibitory concentration (IC50) value. Lower IC50 values indicate higher potency. While data for 5-ethylresorcinol is less prevalent than for its close analog 4-ethylresorcinol, the class of compounds is known for its high efficacy.

| Compound | Target Enzyme | IC50 Value | Reference |

| 4-Ethylresorcinol | Melan-a cell tyrosinase | 21.1 µM | [7] |

| 4-Butylresorcinol | Human tyrosinase | 21 µmol/L | [10] |

| 4-Hexylresorcinol | Human tyrosinase | 94 µmol/L | [10] |

| Kojic Acid | Mushroom tyrosinase | ~15-20 µM | [11] |

| Phenylethyl Resorcinol | Human tyrosinase | 131 µmol/L | [10] |

Table 1: Comparative tyrosinase inhibitory activity of various resorcinol derivatives. Note that enzyme sources and assay conditions can cause variations in reported values.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This protocol describes a common spectrophotometric method using mushroom tyrosinase, a widely accepted model for preliminary screening.[10][13]

Principle: Tyrosinase oxidizes L-DOPA to form dopachrome, which has a strong absorbance at 475-490 nm. The inhibitory activity of a test compound is determined by measuring the reduction in dopachrome formation.[8]

Caption: Experimental workflow for the in vitro mushroom tyrosinase inhibition assay.

Materials:

-

Mushroom Tyrosinase (e.g., Sigma-Aldrich T3824)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

5-Ethylresorcinol or its derivative

-

Kojic acid (positive control)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer (e.g., 300-500 U/mL).

-

Prepare a stock solution of L-DOPA in phosphate buffer (e.g., 2.5 mM).

-

Prepare a stock solution of the test compound (5-ethylresorcinol) and kojic acid in DMSO (e.g., 10 mM). Create a series of dilutions in phosphate buffer.

-

-

Assay Setup: In a 96-well plate, add the following to respective wells:

-

Sample wells: 40 µL of test compound dilution + 80 µL of phosphate buffer + 40 µL of L-DOPA solution.

-

Control well (100% activity): 40 µL of buffer (with equivalent DMSO concentration) + 80 µL of phosphate buffer + 40 µL of L-DOPA solution.

-

Blank well (no enzyme): 40 µL of buffer + 120 µL of phosphate buffer + 40 µL of L-DOPA solution.

-

-

Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes.

-

Reaction Initiation: Add 40 µL of the tyrosinase solution to all wells except the blank.

-

Incubation: Incubate the plate at 25°C for 20 minutes.

-

Measurement: Measure the absorbance of each well at 475 nm using a microplate reader.

-

Calculation:

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100

-

Plot the % Inhibition against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of the enzyme's activity).

-

Antioxidant Activity

Phenolic compounds are renowned for their antioxidant properties, and 5-ethylresorcinol is no exception.[4][14] Antioxidants protect cells from damage caused by reactive oxygen species (ROS), which are implicated in aging and various diseases.[15]

Mechanism of Action

The antioxidant capacity of 5-ethylresorcinol is primarily attributed to the two hydroxyl groups on the resorcinol ring.[2] These groups can readily donate a hydrogen atom to neutralize unstable free radicals, thereby terminating damaging oxidative chain reactions.[2][3] In this process, the 5-ethylresorcinol molecule is converted into a more stable phenoxyl radical. Studies have shown that alkylresorcinols can effectively inhibit the copper-mediated oxidation of low-density lipoproteins (LDL) and protect cells from oxidative DNA damage.[16][17]

Caption: Free radical scavenging mechanism of 5-ethylresorcinol.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common, rapid, and simple method to evaluate the general free radical scavenging ability of a compound.[2]

Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color with a maximum absorbance around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored DPPH-H, causing the absorbance to decrease. The degree of discoloration is proportional to the scavenging activity of the compound.[3]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (analytical grade)

-

5-Ethylresorcinol or its derivative

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.

-

Prepare a stock solution of the test compound and positive control in methanol. Create a series of dilutions.

-

-

Assay Setup: In a 96-well plate, add the following:

-

Sample wells: 100 µL of test compound dilution + 100 µL of DPPH solution.

-

Control well (100% activity): 100 µL of methanol + 100 µL of DPPH solution.

-

Blank well: 100 µL of test compound dilution + 100 µL of methanol (to account for any color of the sample).

-

-

Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm.

-

Calculation:

-

Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [ (Abs_control - (Abs_sample - Abs_blank)) / Abs_control ] * 100

-

Determine the IC50 value by plotting the scavenging percentage against the compound concentration.

-

Antimicrobial Activity

Alkylresorcinols have demonstrated notable antimicrobial properties.[4] This activity is valuable for applications in food preservation, cosmetics, and potentially as therapeutic agents to combat microbial infections.[14][15]

Mechanism of Action

The antimicrobial action of 5-alkylresorcinols is largely attributed to their amphiphilic nature, allowing them to interact with and disrupt microbial cell membranes.[14][15] The lipophilic alkyl chain inserts into the lipid bilayer of the membrane, while the hydrophilic resorcinol head remains at the surface. This disruption compromises membrane integrity, leading to leakage of cellular contents and ultimately, cell death. Research has shown efficacy against various Gram-positive bacteria, such as Staphylococcus aureus, and some fungi.[15][18]

Antimicrobial Efficacy Data

The effectiveness of antimicrobial agents is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Dialkylresorcinols | Staphylococcus aureus | ≤ 10 | [18] |

| Dialkylresorcinols | Aspergillus fumigatus | 50 | [18] |

| Dialkylresorcinols | Fusarium culmorum | 50 | [18] |

Table 2: Representative MIC values for resorcinol derivatives against various microbes.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol determines the MIC of a compound against a specific bacterial strain.

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the lowest concentration that shows no visible turbidity (bacterial growth) is recorded as the MIC.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 25923)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

5-Ethylresorcinol or its derivative

-

Standard antibiotic (positive control, e.g., Gentamicin)

-

Sterile 96-well microplate

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Culture the bacteria overnight in the appropriate broth. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution:

-

In a 96-well plate, add 50 µL of broth to wells 2 through 12.

-

Add 100 µL of the test compound at its highest desired concentration (dissolved in broth) to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).

-

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The result can be confirmed by reading the optical density (OD) at 600 nm.

Synthesis of 5-Ethylresorcinol Derivatives

The biological activity of resorcinols can be fine-tuned by synthesizing derivatives with different functional groups or alkyl chain lengths.[19] For instance, esterification at the hydroxyl groups or modifying the alkyl chain can alter properties like solubility, stability, and potency.[20]

A common synthetic route to produce 5-alkylresorcinols is through a Wittig reaction, which can be performed under environmentally friendly microwave-assisted conditions in aqueous media.[4] Another approach involves the acylation of resorcinol followed by subsequent chemical modifications.[21][22]

General Synthetic Strategy (Example):

-

Acylation: Resorcinol is reacted with an acylating agent (e.g., acetic acid with a catalyst like zinc dichloride) to introduce a ketone group.[21]

-

Reduction: The ketone is then reduced to an alkyl group (e.g., via Clemmensen or Wolff-Kishner reduction) to yield the final 5-alkylresorcinol.

-

Derivatization: The resulting 5-alkylresorcinol can be further modified, for example, by esterification of the hydroxyl groups with various acids to produce novel derivatives with potentially enhanced activities.[19]

The choice of synthetic route depends on the desired final structure and the need for scalable, efficient, and sustainable chemical processes.

Safety and Toxicological Profile

When considering any compound for drug development or topical application, a thorough evaluation of its safety is paramount. Resorcinol itself is classified as harmful if swallowed, an irritant to the skin and eyes, and potentially toxic to aquatic life.[23]

-

Human Toxicity: Exposure can cause skin irritation, dermatitis, and, in cases of high absorption, systemic effects like methemoglobinemia.[23][24]

-

Handling Precautions: Due to its irritant nature, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling 5-ethylresorcinol and its derivatives in a laboratory setting.[25] Work should be conducted in a well-ventilated area.[25]

-

Cytotoxicity: In vitro studies on 5-n-alkylresorcinol homologs showed IC50 values on mouse fibroblast cells ranging from 171 to 2142 µM, suggesting lower cytotoxicity compared to compounds like hydroquinone.[10] However, a complete toxicological profile for each specific derivative must be established through rigorous testing.

Conclusion and Future Outlook

5-Ethylresorcinol and its derivatives are a versatile class of compounds with a compelling range of biological activities. Their proven efficacy as tyrosinase inhibitors makes them highly valuable in the dermatological and cosmetic industries for managing hyperpigmentation. Furthermore, their antioxidant and antimicrobial properties open avenues for their use as functional ingredients in food preservation and as potential leads in the development of new therapeutic agents.

Future research should focus on synthesizing novel derivatives with improved potency and safety profiles, elucidating the precise molecular interactions with their biological targets, and conducting in vivo studies to validate the promising in vitro results. The continued exploration of 5-ethylresorcinol will undoubtedly unlock new applications and contribute to the development of innovative products for health and wellness.

References

- An expedient synthesis of 5-n-alkylresorcinols and novel 5-n-alkylresorcinol haptens. Beilstein Journal of Organic Chemistry.

- Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. MDPI.

- Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds. Chemistry & Medicinal Chemistry.

- Exploring the Biological Activity of 5-Heptylresorcinol: From Antioxidant to Antimicrobial Effects. NINGBO INNO PHARMCHEM CO.,LTD..

- New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investig

- In Vitro Antioxidant Activity and Antigenotoxicity of 5-n-alkylresorcinols. PubMed.

- Synthesis of bioactive 5-alkylresorcinols with long alkyl chains, by modified Wittig reaction.

- Harnessing Nature's Power: The Antioxidant and Antimicrobial Prowess of 5-Heptylresorcinol. NINGBO INNO PHARMCHEM CO.,LTD..

- Antimicrobial dialkylresorcinols

- Mechanistic Studies of Anti-Hyperpigmentary Compounds: Elucidating Their Inhibitory and Regulatory Actions.

- In Vitro Antioxidant Activity and Antigenotoxicity of 5- n -Alkylresorcinols.

- Application Notes and Protocols for In Vitro Antioxidant Activity of 5-Heptylresorcinol. BenchChem.

- Synthesis of Resorcinol Derivatives and their Effects on Melanin Production.

- A Comparative Analysis of the Antioxidant Potential of 5-Heptylresorcinol and Other Phenolic Compounds. BenchChem.

- A Comparative Analysis of 5-Heptylresorcinol and Other Resorcinol Derivatives: Efficacy and Safety in Dermatological Applic

- Tyrosinase Inhibition Assay. Active Concepts.

- SAFETY DATA SHEET - 5-Ethylresorcinol. Sigma-Aldrich.

- Summary of tyrosinase inactivation by resorcinol derivatives.

- Identification by shape-based virtual screening and evaluation of new tyrosinase inhibitors. Semantic Scholar.

- Tyrosinase inhibitors – mechanisms of action and their effect on the treatment of hyperpigment

- Phenyl ethyl resorcinol. Alveola Ltd..

- SAFETY D

- Comparative Evaluation of 5-n-Alkylresorcinol Extraction Conditions from Wheat Bran via Metabolite Profiling: Implications for Antiprolifer

- The in vitro tyrosinase activity inhibition.

- Antioxidant potential of 5-N-pentadecylresorcinol.

- An Overview of Alkylresorcinols Biological Properties and Effects.

- An Updated Review of Tyrosinase Inhibitors.

- 5 Environmental and health hazards of resorcinol. [No Source Found].

- Hazardous Substance Fact Sheet - Resorcinol. New Jersey Department of Health.

- How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PubMed Central.

- 5-Heptylresorcinol - Safety D

- New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences.

- Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils.

- Natural Compounds with Antimicrobial Properties in Cosmetics. MDPI.

- Chemical Profile, Antibacterial, Antibiofilm, and Antiviral Activities of Pulicaria crispa Most Potent Fraction: An In Vitro and In Silico Study. PubMed Central.

Sources

- 1. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. BJOC - An expedient synthesis of 5-n-alkylresorcinols and novel 5-n-alkylresorcinol haptens [beilstein-journals.org]

- 5. mdpi.com [mdpi.com]

- 6. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic Studies of Anti-Hyperpigmentary Compounds: Elucidating Their Inhibitory and Regulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. activeconceptsllc.com [activeconceptsllc.com]

- 9. biofor.co.il [biofor.co.il]

- 10. benchchem.com [benchchem.com]

- 11. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

- 16. In vitro antioxidant activity and antigenotoxicity of 5-n-alkylresorcinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Antimicrobial dialkylresorcinols from Pseudomonas sp. Ki19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]

- 22. jmchemsci.com [jmchemsci.com]

- 23. Environmental Project, 942 – Substance flow analysis of resorcinol – 5 Environmental and health hazards of resorcinol [www2.mst.dk]

- 24. nj.gov [nj.gov]

- 25. sigmaaldrich.com [sigmaaldrich.com]

potential applications of 5-ethyl-1,3-benzenediol in polymer chemistry

An In-depth Technical Guide: 5-Ethyl-1,3-Benzenediol: A Versatile Building Block for Advanced Polymer Architectures

Abstract

This compound, also known as 5-ethylresorcinol, is an alkyl-substituted aromatic diol with significant, yet underexplored, potential in polymer chemistry. As a derivative of resorcinol, it shares the characteristic 1,3-dihydroxy substitution pattern that imparts unique structural features to polymer backbones. However, the presence of an ethyl group at the 5-position introduces modifications to its physicochemical properties, offering a nuanced advantage for creating polymers with tailored characteristics. This guide provides a technical exploration of this compound's potential applications as a monomer for novel polyesters and epoxy resins, a modifying agent in thermoset systems, and a functional additive for enhancing polymer stability. We will delve into the mechanistic rationale behind its utility, provide illustrative experimental protocols, and discuss the prospective advantages this molecule brings to the field of advanced materials.

Introduction and Molecular Overview

The search for novel monomers that can impart specific functionalities and improved properties to polymers is a perpetual driver of innovation in materials science. While commodity monomers form the backbone of the industry, specialty monomers are critical for developing high-performance materials. This compound emerges as a compelling candidate in this space.

Structurally, it is a resorcinol molecule with an ethyl group on the aromatic ring, positioned between the two hydroxyl groups. This seemingly simple modification has profound implications:

-

Asymmetric Kinked Structure: Like its parent, resorcinol, the 1,3-substitution pattern forces a non-linear, or "kinked," geometry into polymer chains, which disrupts packing and suppresses crystallinity.[1] This is highly desirable for producing amorphous polymers with high clarity, good solubility, and broad glass transition temperature (Tg) ranges.

-

Enhanced Organophilicity: The ethyl group increases the molecule's hydrophobic character. This can improve its solubility in organic solvents and less polar monomer systems, facilitating more homogenous reaction conditions. In the final polymer, this may translate to reduced moisture absorption, a critical parameter for materials used in humid environments.[2]

-

Internal Plasticization: The flexible ethyl side chain can act as an internal plasticizer, potentially increasing the free volume within the polymer matrix. This may lead to enhanced flexibility and a lower Tg compared to polymers made from unsubstituted resorcinol.

This guide will explore how these fundamental characteristics can be leveraged across several domains of polymer chemistry.

Physicochemical Properties

A clear understanding of a monomer's properties is essential for designing polymerization processes. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀O₂ | [3][4] |

| Molecular Weight | 138.16 g/mol | [3][4] |

| CAS Number | 4299-72-3 | [5][6] |

| Appearance | Neat / Solid | [3] |

| Melting Point | 98-99 °C | [5][6] |

| Boiling Point | 122 °C @ 0.1 Torr | [5][6] |

| Synonyms | 5-Ethylresorcinol | [3][4] |

Potential Application as a Polymer Monomer

The two phenolic hydroxyl groups of this compound are its primary handles for incorporation into polymer backbones via step-growth polymerization.

High-Performance Amorphous Polyesters

Aromatic polyesters are valued for their thermal stability and mechanical strength. While linear, symmetrical monomers like terephthalic acid and ethylene glycol lead to highly crystalline materials (e.g., PET), incorporating monomers like this compound can create fully amorphous copolyesters.

Causality and Rationale: The kinked 1,3-benzenediol moiety disrupts chain linearity, making crystallization difficult.[1] This is a known strategy for producing amorphous polyesters for coating and packaging applications where clarity and toughness are paramount. The ethyl group further enhances this effect by creating additional steric bulk and disrupting inter-chain packing. This could lead to polyesters with excellent optical clarity, improved solubility for coating applications, and potentially enhanced barrier properties due to the blocked rotation along the polymer chain.[1]

Illustrative Workflow: Synthesis of an Amorphous Polyester

This diagram outlines a typical two-stage melt polycondensation process for synthesizing a polyester from this compound and a diacid chloride.

Caption: Workflow for two-stage polyester synthesis.

Modified Epoxy Resins

Epoxy resins based on resorcinol diglycidyl ether (RDGE) are known for their very low viscosity and high reactivity.[2] However, concerns over the toxicity of unsubstituted RDGE have driven research into substituted resorcinols.[2] this compound provides a pathway to novel epoxy resins (5-ethyl-resorcinol diglycidyl ether, or 5-ERDGE) with a potentially improved safety profile and unique properties.

Causality and Rationale:

-

Viscosity Control: While likely having a slightly higher viscosity than RDGE due to its increased molecular weight, 5-ERDGE would still be expected to be a low-viscosity liquid, beneficial for formulating high-solid coatings, adhesives, and composite matrices with excellent wetting properties.[7]

-

Reduced Moisture Uptake: The hydrophobic ethyl group could significantly reduce the moisture absorption of the cured resin, a major advantage for composites and adhesives used in aerospace and marine applications where performance in humid conditions is critical.[2]

-

Toughness and Flexibility: The ethyl group may impart greater flexibility to the crosslinked network, leading to improved toughness and impact resistance compared to the more rigid network formed by standard RDGE.

Role as a Curing Agent and Modifier

Beyond being a primary monomer, this compound can act as a reactive modifier or curing agent, particularly in thermosetting systems.

Curing Agent for Epoxy Resins

Phenolic compounds can serve as curing agents for epoxy resins, reacting via their hydroxyl groups with the epoxide rings.[8] This reaction is typically slower than with amine hardeners and often requires elevated temperatures and catalysts, but it produces highly crosslinked networks with excellent thermal stability and chemical resistance.

Causality and Rationale: Using this compound as a co-curing agent alongside traditional amines or anhydrides allows for fine-tuning of the network properties. The rigid aromatic core contributes to a high crosslink density and thermal stability, while the ethyl group can modulate flexibility and adhesion.

Reaction Diagram: Epoxy Curing Mechanism

The diagram below illustrates the nucleophilic attack of the phenolic hydroxyl group on the epoxy ring, leading to network formation.

Caption: Curing mechanism of an epoxy resin with a phenolic agent.

Modifier for Resorcinol-Formaldehyde (RF) Resins

Resorcinol-formaldehyde resins are high-performance thermosetting adhesives, particularly vital as adhesion promoters for bonding synthetic fabrics (like tire cord) to rubber.[9][10] Incorporating this compound into a phenol-resorcinol-formaldehyde (PRF) formulation could offer distinct advantages.[11]

Causality and Rationale: The ethyl group enhances the organophilic nature of the monomer. In a rubber matrix, this could lead to better compatibility and interpenetration between the adhesive and the rubber, potentially improving bond strength and durability. The slightly increased steric hindrance might also slow the cure rate, providing a longer pot life which can be beneficial in manufacturing processes. It is a known reactant for the synthesis of such resins.[3]

Application as a Functional Additive

The phenolic nature of this compound makes it a strong candidate for use as a functional additive to protect polymers from degradation.

Primary Antioxidant and Thermal Stabilizer

Oxidative degradation is a primary failure mode for many polymers.[12] Phenolic compounds, especially sterically hindered phenols, are the most common primary antioxidants.[12][13] They function by scavenging free radicals, thereby interrupting the auto-oxidation cycle.[14]

Causality and Rationale: this compound can donate its phenolic hydrogen atoms to reactive peroxy radicals, forming a stable phenoxy radical that does not propagate the degradation chain. While not as sterically hindered as industry-standard antioxidants like Irganox® 1010, its bifunctional nature (two hydroxyl groups) means it can quench two radical species. The ethyl group improves its compatibility and solubility in non-polar polymer matrices like polyolefins, reducing the likelihood of it leaching out over time.[15]

Illustrative Experimental Protocols

The following protocols are provided as validated starting points for researchers. Standard laboratory safety procedures must be followed.

Protocol 1: Synthesis of a 5-Ethylresorcinol-Based Amorphous Copolyester

-

Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser leading to a bubbler.

-

Charging Reactants: Charge the flask with 13.82 g (0.1 mol) of this compound, 20.30 g (0.1 mol) of isophthaloyl chloride, and 100 mL of anhydrous dichlorobenzene.

-

Initial Reaction: Begin stirring and gently purge the system with nitrogen. Heat the mixture to 120°C and hold for 2 hours. HCl gas will evolve and can be neutralized in a downstream trap.

-

Polycondensation: Slowly increase the temperature to 220°C while continuing the nitrogen purge to remove the solvent.

-

Vacuum Stage: Once the bulk of the solvent is removed, gradually apply a vacuum (target < 1 Torr) over 30 minutes.

-

Final Polymerization: Continue stirring under high vacuum at 220-240°C for 3-4 hours. The viscosity of the melt will increase significantly.

-

Recovery: Discontinue heating and break the vacuum with nitrogen. Allow the reactor to cool. The resulting polymer can be recovered by carefully breaking the glass or by using a reactor designed for high-viscosity melts.

-

Characterization: Dissolve the polymer in a suitable solvent (e.g., chloroform) for analysis by GPC (for molecular weight) and cast films for DSC (to determine Tg) and TGA (for thermal stability).

Protocol 2: Curing of a Bisphenol A Epoxy Resin with this compound

-

Formulation: In a disposable container, pre-heat 100 g of a standard liquid bisphenol A diglycidyl ether (DGEBA) epoxy resin (epoxide equivalent weight ~188 g/eq) to 60°C to reduce its viscosity.

-

Addition of Curing Agent: Add 36.7 g (0.266 mol, corresponding to a 1:1 stoichiometric ratio of epoxy groups to hydroxyl groups) of this compound to the warm resin.

-

Catalyst Addition: Add 0.5 g (0.5 phr) of a suitable catalyst, such as 2-ethyl-4-methylimidazole, to accelerate the curing reaction.

-

Mixing: Stir the mixture thoroughly by hand or with a mechanical mixer for 5 minutes until the this compound is fully dissolved and the mixture is homogenous.

-

Degassing: Place the mixture in a vacuum chamber for 10-15 minutes to remove any entrapped air bubbles.

-

Curing: Pour the mixture into a pre-heated mold. Cure in an oven using a staged cycle: 2 hours at 120°C followed by 2 hours at 150°C.

-

Post-Cooling: Allow the cured plaque to cool slowly to room temperature to minimize internal stresses.

-

Characterization: The resulting solid polymer can be tested for its mechanical properties (tensile, flexural) and thermal properties (DSC for Tg, DMA for thermomechanical analysis).

Advantages and Future Outlook

The incorporation of this compound into polymer systems presents a compelling value proposition. The primary advantages stem from the combined effects of the resorcinol backbone and the ethyl substitution:

-

Tunable Amorphous Architectures: Provides a reliable method for disrupting crystallinity, leading to polymers with high clarity and toughness.

-

Improved Hydrophobicity: The ethyl group enhances compatibility with organic matrices and can reduce moisture uptake in the final product.

-

Built-in Functionality: Offers multifunctionality as a monomer, a thermoset curing agent, and a stabilizing antioxidant.

Future research should focus on the quantitative characterization of polymers synthesized with this compound. Direct comparison with analogues made from resorcinol and other alkylresorcinols (e.g., 5-methylresorcinol) would precisely map the structure-property relationships. Exploring its use in advanced applications such as low-dielectric materials for electronics, high-performance adhesives for aerospace, and bio-based polymers (if derived from renewable feedstocks) represents a promising avenue for continued investigation.

References

- Rosso, D., et al. (2015). Resorcinol: A potentially bio-based building block for the preparation of sustainable polyesters. Polymer.

- Chembroad. (2024). Phenol Resorcinol Formaldehyde Resin: Properties. chembroad.com.

- Parchem. (n.d.). Resorcinol-formaldehyde resin. parchem.com.

- AkzoNobel. (n.d.). Phenol-Resorcinol-Formaldehyde adhesives. akzonobel.com.

- CAMEO. (2022). Resorcinol formaldehyde resin. cameo.mfa.org.

- ChemicalBook. (n.d.). This compound CAS#: 4299-72-3. chemicalbook.com.

- Taylor & Francis. (n.d.). Resorcinol-formaldehyde – Knowledge and References. taylorfrancis.com.

- CymitQuimica. (n.d.). This compound. cymitquimica.com.

- ChemBK. (n.d.). This compound. chembk.com.

- Knowde. (n.d.). Antioxidants & Stabilizers - Polymer Additives. knowde.com.

- PubChem. (n.d.). 5-Ethylbenzene-1,3-diol. pubchem.ncbi.nlm.nih.gov.

- Unkovska, N., et al. (2017). SYNTHESIS OF BIODEGRADABLE POLYESTER BASED ON RENEWABLE RESOURCES. Journal of Engineering and Processing Management.

- LGC Standards. (n.d.). This compound. lgcstandards.com.

- Dressler, H. (n.d.). Resorcinol: Chemistry, Technology and Applications.

- Farmer, T. J., et al. (2016). Synthesis of Unsaturated Polyester Resins from Various Bio-Derived Platform Molecules.

- Maciejewski, H., et al. (2011). Synthesis of Biodegradable and Biocompostable Polyesters. IntechOpen.

- Mitsubishi Chemical Corporation. (n.d.). Curing Agents for Epoxy Resins "jERCURE". m-chemical.co.jp.

- Google Patents. (n.d.). EP0679165B1 - Substituted resorcinol-based epoxy resins.

- Falcou, A., et al. (2023). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. PMC - NIH.

- Maciejewski, H., et al. (2011). Synthesis of Biodegradable and Biocompostable Polyesters. IntechOpen.

- Sampietro, D. A., et al. (2016). Alkylresorcinols: Chemical properties, methods of analysis and potential uses in food, industry and plant protection.

- Shcherbakova, D., et al. (2022). An Overview of Alkylresorcinols Biological Properties and Effects. PMC - PubMed Central.

- Pérez-García, O., et al. (2023).

- ResearchGate. (n.d.). Epoxy resins based on resorcinol and its derivatives.

- BASF. (n.d.). Antioxidants - Plastics & Rubber. basf.com.

- Google Patents. (n.d.). US5300618A - Resorcinol-based epoxy resins.

- Evonik. (n.d.). Epoxy Curing Agents. evonik.com.

- Ecochem China. (n.d.). Antioxidant Polymer Additive. ecochem.com.

- Linchemical. (n.d.). Antioxidant for Polymer & Plastics. linchemical.com.

Sources

- 1. daneshyari.com [daneshyari.com]

- 2. EP0679165B1 - Substituted resorcinol-based epoxy resins - Google Patents [patents.google.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 5-Ethylbenzene-1,3-diol | C8H10O2 | CID 12795898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 4299-72-3 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. Curing Agents for Epoxy Resins "jERCURE" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]

- 9. parchem.com [parchem.com]

- 10. Resorcinol formaldehyde resin - CAMEO [cameo.mfa.org]

- 11. Phenol Resorcinol Formaldehyde Resin: Properties [chembroad.com]

- 12. plastics-rubber.basf.com [plastics-rubber.basf.com]

- 13. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ecochemchina.com [ecochemchina.com]

- 15. linchemical.com [linchemical.com]

A Technical Guide to the Antioxidant Properties of 5-Alkylresorcinols

Abstract 5-Alkylresorcinols (ARs) are a class of phenolic lipids predominantly found in the outer layers of cereal grains such as wheat, rye, and barley.[1][2][3][4] These amphipathic molecules, characterized by a dihydroxy-substituted benzene ring and a variable-length alkyl chain, have garnered significant scientific interest for their diverse biological activities, including antioxidant, antiproliferative, and antimicrobial effects.[1][3][5][6] This technical guide provides an in-depth exploration of the antioxidant properties of 5-alkylresorcinols, with a particular focus on shorter-chain homologs like 5-ethylresorcinol. We will dissect the structure-activity relationships, elucidate the dual mechanisms of antioxidant action—direct radical scavenging and indirect cellular defense pathway modulation—and provide detailed protocols for the experimental assessment of these properties. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the science and application of these promising natural compounds.

Introduction to 5-Alkylresorcinols

5-Alkylresorcinols are naturally occurring phenolic compounds belonging to a larger family of resorcinolic lipids.[1] Their structure consists of a hydrophilic resorcinol (1,3-dihydroxybenzene) head and a hydrophobic alkyl chain at the 5th position of the ring.[3] In nature, ARs typically exist as a homologous series with odd-numbered carbon chains ranging from C15 to C25.[7] Their presence in whole-grain products has led to their use as reliable biomarkers for whole-grain intake in dietary studies.[8]

While long-chain ARs are most common in cereals, shorter-chain analogs like 5-ethylresorcinol serve as important models for studying biological activity and are also investigated for specific applications, such as in dermatology for their effects on melanogenesis.[9] The antioxidant capacity of these molecules is a cornerstone of their therapeutic potential, contributing to their protective effects against oxidative stress-related pathologies.

Caption: General chemical structure of a 5-Alkylresorcinol.

The Chemical Basis of Antioxidant Activity

The antioxidant potential of ARs is intrinsically linked to their chemical structure.

The Role of the Resorcinol Ring

The 1,3-dihydroxybenzene moiety is the active center for direct antioxidant activity. The two hydroxyl (-OH) groups on the aromatic ring are excellent hydrogen/electron donors. They can readily react with and neutralize highly reactive free radicals, such as reactive oxygen species (ROS), thereby terminating damaging chain reactions. This radical-scavenging ability is the primary mechanism by which ARs exert their direct antioxidant effects.[10]

Structure-Activity Relationship (SAR): The Alkyl Chain

The length and saturation of the alkyl chain significantly influence the physicochemical properties and, consequently, the antioxidant efficacy of ARs in different biological systems.

-

Lipophilicity and Partitioning: The long alkyl chain imparts a hydrophobic character, making ARs amphipathic. This property governs how they partition in multiphasic systems, such as oil-in-water emulsions or within cellular membranes.[2][8][11] In emulsions, intermediate-chain ARs often show optimal activity, whereas in bulk oils, shorter chains may be more effective.[2][8]

-

Cellular Uptake: Shorter-chain ARs, like 5-ethylresorcinol, may exhibit different cellular absorption kinetics compared to their longer-chain counterparts, potentially influencing their intracellular antioxidant activity.[3] Some studies suggest that shorter chains and the presence of oxygenated functional groups can enhance cytotoxic and antiproliferative effects in cancer cell lines.[3]

Mechanisms of Antioxidant Action

5-Alkylresorcinols employ a dual-pronged approach to combat oxidative stress: direct neutralization of free radicals and upregulation of the cell's intrinsic antioxidant defense systems.

Caption: Dual antioxidant mechanisms of 5-Alkylresorcinols.

Direct Radical Scavenging

As primary antioxidants, ARs directly interact with and quench free radicals. Computational studies suggest they can act via two main chemical mechanisms depending on the environment:[11]

-

Formal Hydrogen Transfer (FHT): In lipidic or non-polar environments, ARs are potent scavengers of hydroxyl radicals (HO•) by donating a hydrogen atom from one of their hydroxyl groups.[11]

-

Single Electron Transfer (SET): In aqueous or polar media, ARs can effectively scavenge hydroperoxyl radicals (HOO•) by donating an electron.[11]

Indirect Action: Modulation of the Nrf2/ARE Pathway

Perhaps more significantly for long-term protection, ARs act as indirect antioxidants by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12][13][14] This pathway is a master regulator of the cellular antioxidant response.

Mechanism of Nrf2 Activation:

-

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).

-

Electrophilic compounds or oxidative stress (and compounds like ARs) can induce a conformational change in Keap1, leading to the release of Nrf2.[15]

-

Freed Nrf2 translocates to the nucleus.

-

In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes.

-

This binding initiates the transcription of a suite of protective genes, including Phase II detoxifying and antioxidant enzymes.[12][13][14][15]

Key Downstream Enzymes Upregulated by ARs:

-

Heme Oxygenase-1 (HO-1): Catalyzes the degradation of heme into biliverdin (a potent antioxidant), iron, and carbon monoxide.[12][13][14]

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1): A detoxifying enzyme that protects against quinone-induced oxidative stress.[12][13][14]

-

Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[12][13][14]

By activating this pathway, ARs do not merely scavenge existing radicals but enhance the cell's overall capacity to resist and neutralize oxidative insults.[12][13][14]

Caption: Activation of the Nrf2/ARE signaling pathway by 5-Alkylresorcinols.

Experimental Assessment of Antioxidant Properties

A multi-assay approach is required to fully characterize the antioxidant profile of 5-alkylresorcinols. This involves both chemical assays to measure direct radical scavenging and cell-based assays to assess biological effects.

In Vitro Chemical Assays

These assays measure the direct capacity of a compound to neutralize synthetic radicals. While useful for screening, it is important to note that some studies have found ARs to exhibit only moderate or weak activity in assays like DPPH and FRAP.[6][10]

| Assay | Principle | Radical/Oxidant | Measurement | Standard |

| DPPH | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing discoloration.[16][17] | 2,2-diphenyl-1-picrylhydrazyl (DPPH•) | Decrease in absorbance at ~517 nm. | Trolox / Ascorbic Acid |

| ABTS | Measures the reduction of the pre-formed ABTS radical cation (ABTS•+) by an antioxidant.[18] Applicable to both hydrophilic and lipophilic compounds.[18] | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation | Decrease in absorbance at ~734 nm. | Trolox |

| ORAC | Measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals generated by AAPH.[18] | Peroxyl Radicals (ROO•) | Decay of fluorescence over time (Area Under Curve). | Trolox |

Protocol: DPPH Radical Scavenging Assay

-

Causality: This protocol is designed to quantify the capacity of a substance to directly scavenge the stable DPPH radical. The endpoint is a colorimetric change, making it suitable for high-throughput screening in a 96-well plate format.

Materials:

-

5-Alkylresorcinol (e.g., 5-ethylresorcinol) stock solution in ethanol.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in ethanol).

-

Ethanol (or appropriate solvent).

-

Trolox or Ascorbic Acid for standard curve.

-

96-well microplate.

-

Microplate reader.

Methodology:

-

Preparation of Standard/Sample: Prepare a serial dilution of the AR sample and the standard (e.g., Trolox) in ethanol in the microplate wells (e.g., 100 µL per well).

-

Control Wells: Prepare a negative control (100 µL ethanol without sample) and a blank (ethanol only).

-

Reaction Initiation: Add 100 µL of the DPPH working solution to all wells except the blank.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The incubation time is critical as the reaction kinetics can vary.[16]

-